N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely be complex, given the presence of multiple functional groups . The compound likely contains a fluorinated phenyl group, a methyl group, and a propanamide group .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely depend on the specific conditions and reagents used . Fluorinated compounds are often used in various applications due to their unique chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide” would likely depend on its exact molecular structure . For example, similar fluorinated compounds often have unique properties such as high thermal stability and resistance to oxidation .
Scientific Research Applications
Discovery and Drug Development
Research has shown the potential of structurally similar compounds in the development of selective and efficacious inhibitors targeting various kinases within the Met kinase superfamily. These compounds have demonstrated significant tumor stasis in model systems and have progressed to clinical trials due to their promising pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Molecular Docking and Spectroscopic Studies
A study characterized N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, utilizing spectroscopic techniques and molecular docking to investigate its interactions with prostate cancer proteins, providing insights into the compound's biological activities and potential therapeutic applications (B. Chandralekha et al., 2019).
Synthesis and Antibacterial Activity
The synthesis of new thiourea derivatives, including those with halogenated phenyl substituents, has been explored for their potential antibacterial and antibiofilm activities, highlighting the relevance of these compounds in developing novel antimicrobial agents (Carmen Limban et al., 2011).
Future Directions
properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-9-13(17)7-8-14(11)18-16(20)10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPPMUIFVLPPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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